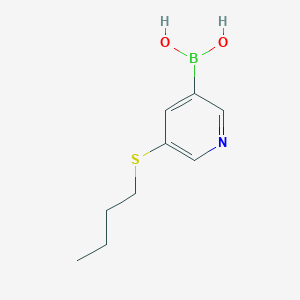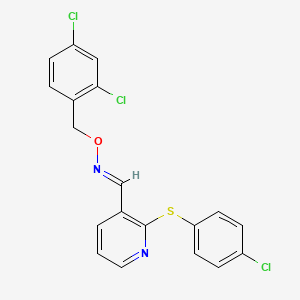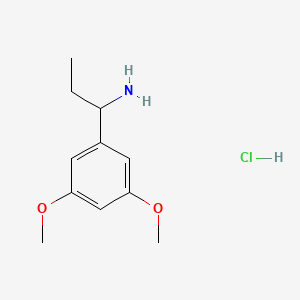
5-(Butylthio)pyridin-3-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylthio)pyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO2S and a molecular weight of 211.09 .
Synthesis Analysis
The synthesis of boronic acids, such as 5-(Butylthio)pyridine-3-boronic acid, is often achieved through Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst . The organoboron reagent is typically prepared using a variety of methods, with the choice of method tailored to the specific requirements of the Suzuki–Miyaura coupling .Molecular Structure Analysis
The InChI code for 5-(Butylthio)pyridine-3-boronic acid is 1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common application of boronic acids, including 5-(Butylthio)pyridine-3-boronic acid . This reaction is widely used in organic chemistry due to its mild and functional group tolerant reaction conditions . The reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
5-(Butylthio)pyridine-3-boronic acid is a solid compound that is stored under refrigerated conditions . It has a molecular weight of 211.09 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
5-(Butylthio)pyridin-3-boronsäure kann als Reagenz in der Suzuki-Miyaura-Kupplung verwendet werden . Dies ist eine Art von Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Es ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen .
Ligandenfreie palladiumkatalysierte Suzuki-Kupplung
Ähnlich der Suzuki-Miyaura-Kupplung könnte diese Verbindung möglicherweise in ligandenfreien palladiumkatalysierten Suzuki-Kupplungsreaktionen verwendet werden . Diese Art von Reaktion wird oft unter Mikrowellenbestrahlung durchgeführt .
Herstellung von HIV-1-Proteaseinhibitoren
Die Verbindung könnte bei der Herstellung von HIV-1-Proteaseinhibitoren verwendet werden . Diese Inhibitoren sind eine Art von antiretroviralen Medikamenten, die zur Behandlung von HIV/AIDS eingesetzt werden .
Entwicklung potenzieller Krebstherapeutika
This compound könnte möglicherweise bei der Entwicklung von Krebstherapeutika verwendet werden . So könnte sie beispielsweise bei der Synthese von PDK1- und Proteinkinase-CK2-Inhibitoren verwendet werden .
Regioselektive Suzuki-Miyaura-Kupplung
Diese Verbindung könnte in der regioselektiven Suzuki-Miyaura-Kupplung verwendet werden . Dies ist eine Variante der Suzuki-Miyaura-Kupplung, die eine selektive Kupplung an bestimmten Positionen des Moleküls ermöglicht .
Tandem-palladiumkatalysierte intramolekulare Aminocarbonylisierung und Annellierung
This compound könnte möglicherweise bei der Tandem-palladiumkatalysierten intramolekularen Aminocarbonylisierung und Annellierung verwendet werden . Dies ist eine komplexe Reaktion, die die Bildung mehrerer Bindungen in einem einzigen Schritt beinhaltet .
Wirkmechanismus
Target of Action
The primary target of 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 5-(Butylthio)pyridine-3-boronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has a molecular weight of 21109 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 5-(Butylthio)pyridine-3-boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .
Action Environment
The action of 5-(Butylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of 5-(Butylthio)pyridine-3-boronic acid.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Zukünftige Richtungen
The Suzuki–Miyaura cross-coupling reaction, which utilizes boronic acids like 5-(Butylthio)pyridine-3-boronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . Future research may focus on developing new boron reagents and optimizing the conditions for the Suzuki–Miyaura coupling to improve its efficiency and applicability .
Eigenschaften
IUPAC Name |
(5-butylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSXKMNPMQOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)
![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)